2-(4-nitrobutyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Synthesis Analysis
The synthesis of similar compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from certain precursors .
Molecular Structure Analysis
The molecular structure of nitro compounds often involves a nitro group attached to a carbon chain. The nitro group contains a nitrogen atom connected to two oxygen atoms .
Chemical Reactions Analysis
Nitro compounds can undergo a variety of chemical reactions. For example, the catalytic reduction of nitro compounds in the presence of various reducing agents is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .
Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments due to the polar character of the nitro group. This results in lower volatility of nitro compounds than similar compounds of about the same molecular weight .
Scientific Research Applications
Organic Synthesis
Palladium-Catalyzed Synthesis : Worlikar and Larock (2008) described a palladium-catalyzed aminocarbonylation method to produce 2-substituted isoindole-1,3-diones, including nitro-substituted derivatives. This method is noted for tolerating various functional groups and providing a one-step approach to these heterocycles (Worlikar & Larock, 2008).
Microwave-Assisted Synthesis : Sena et al. (2007) reported an efficient synthesis of various isoindole-1,3-dione derivatives, including nitro-substituted variants, using conventional and microwave-assisted reactions. This study highlights the versatility and efficiency of these synthesis methods (Sena et al., 2007).
Pharmacological Research
Serotonin Receptor and Phosphodiesterase Inhibition : Czopek et al. (2020) explored isoindole-1,3-dione derivatives as potential antipsychotic agents. They synthesized a library of derivatives, examining their affinities for serotonin receptors and phosphodiesterase 10A inhibition. This research indicates the potential of isoindole-1,3-dione derivatives in neuropsychiatric drug development (Czopek et al., 2020).
Anticancer Activity : Tan et al. (2020) investigated the anticancer properties of isoindole-1,3(2H)-dione compounds, focusing on their structure-activity relationships. They found variations in anticancer activity based on different substituents, suggesting the importance of these compounds in cancer research (Tan et al., 2020).
Materials Science
- Structural Analysis : Studies by Arjunan et al. (2009) and Binev et al. (1999) have focused on the structural and vibrational analysis of isoindole-1,3-dione derivatives. These studies contribute to a deeper understanding of the physical properties of these compounds, which can be crucial for material science applications (Arjunan et al., 2009), (Binev et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrobutyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11-9-5-1-2-6-10(9)12(16)13(11)7-3-4-8-14(17)18/h1-2,5-6H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKOQCKFOUFYSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrobutyl)isoindoline-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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